![molecular formula C23H23ClN2O4 B251636 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines, which are important in the immune system. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 selectively inhibits 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, CP-690,550 blocks the downstream signaling of these cytokines, which are important in the immune system. This results in a reduction of inflammation and immune cell activation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In animal models, CP-690,550 reduces inflammation and immune cell activation, which are key features of autoimmune diseases. CP-690,550 also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). In clinical trials, CP-690,550 has been shown to improve disease symptoms and reduce the progression of joint damage in patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, which makes it a valuable tool for studying the role of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in the immune system. CP-690,550 has also been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers to draw upon.
One limitation of CP-690,550 is its specificity for 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide. While this specificity is advantageous for studying the role of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in the immune system, it may limit the potential therapeutic uses of CP-690,550. Additionally, CP-690,550 has not been extensively studied in other disease models, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on CP-690,550. One direction is to investigate the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the potential use of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CP-690,550 and its effects on the immune system.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorophenylboronic acid with 3-methoxy-4-(pentanoylamino)benzaldehyde to form a key intermediate. This intermediate is then coupled with furan-2-carboxylic acid to form the final product, CP-690,550. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, CP-690,550 has shown efficacy in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.
Propiedades
Fórmula molecular |
C23H23ClN2O4 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23ClN2O4/c1-3-4-8-22(27)26-18-10-9-17(14-21(18)29-2)25-23(28)20-12-11-19(30-20)15-6-5-7-16(24)13-15/h5-7,9-14H,3-4,8H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
IYNUXBVHSUTOTR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



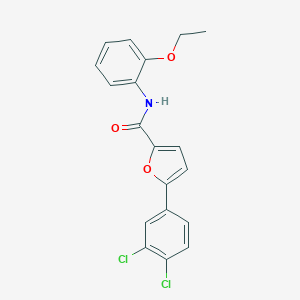
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
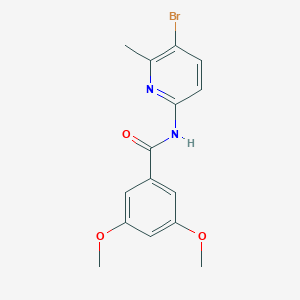
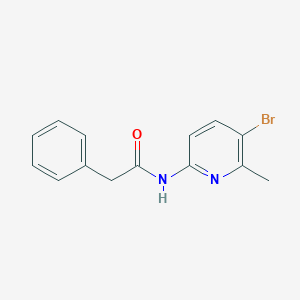
![N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
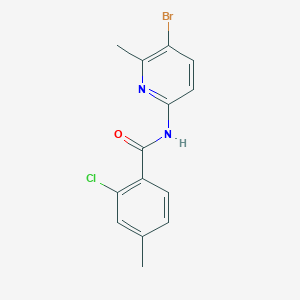
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
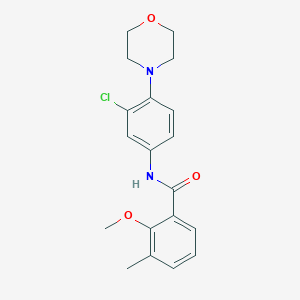
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B251583.png)